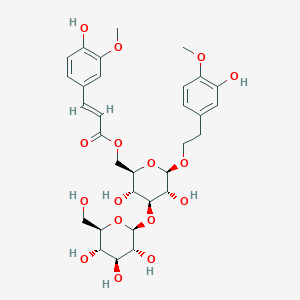Scroside B
CAS No.:
Cat. No.: VC1845985
Molecular Formula: C31H40O16
Molecular Weight: 668.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C31H40O16 |
|---|---|
| Molecular Weight | 668.6 g/mol |
| IUPAC Name | [(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C31H40O16/c1-41-19-7-4-16(11-18(19)34)9-10-43-30-28(40)29(47-31-27(39)26(38)24(36)21(13-32)45-31)25(37)22(46-30)14-44-23(35)8-5-15-3-6-17(33)20(12-15)42-2/h3-8,11-12,21-22,24-34,36-40H,9-10,13-14H2,1-2H3/b8-5+/t21-,22-,24-,25-,26+,27-,28-,29+,30-,31+/m1/s1 |
| Standard InChI Key | MTKGYCQUEWGDQW-CRVIUCGDSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
| Canonical SMILES | COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Scroside B possesses the molecular formula C31H40O16 as determined through modern analytical techniques . The compound features a complex structure characteristic of phenylethanoid glycosides, with multiple functional groups and stereogenic centers. According to chemical nomenclature, Scroside B can be described as [(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate .
The structure incorporates several key elements:
-
A phenethyl alcohol moiety with 3-hydroxy-4-methoxy substitution
-
A central glucose unit
-
A second sugar component (likely glucose)
-
A ferulic acid derivative attached as an ester
This complex arrangement of functional groups contributes to the compound's physical and chemical properties, as well as its potential biological activities.
Isolation and Source
Botanical Source
Scroside B has been isolated exclusively from the underground parts, specifically the roots, of Picrorhiza scrophulariiflora . This plant belongs to the family Plantaginaceae (formerly classified under Scrophulariaceae) and is native to specific regions of Asia, particularly the Himalayan region.
Picrorhiza species are known to contain various bioactive compounds with diverse structures and properties. The major chemical constituents found in this plant include:
-
Iridoid glycosides
-
Cucurbitacins (triterpenoids) glycosides
-
Phenylethanoid glycosides (including scrosides)
These phytochemicals contribute to the medicinal properties attributed to Picrorhiza species in traditional medicine systems.
Isolation Methods
The isolation of Scroside B from plant material involves sophisticated separation techniques. According to the available research data, column chromatographic techniques were employed for the isolation and purification of Scroside B from the roots of Picrorhiza scrophulariiflora .
The general procedure likely involves:
-
Collection and preparation of plant material (underground parts)
-
Extraction with suitable solvents
-
Fractionation using various chromatographic methods
-
Final purification to obtain pure Scroside B
-
Structural confirmation through spectroscopic analysis
The structures of isolated compounds, including Scroside B, were elucidated through the application of 2D NMR spectroscopy and other analytical methods . This approach allows for the detailed determination of the compound's structural features, including stereochemistry.
Analytical Characterization
Mass Spectrometry Profiles
Mass spectrometry provides valuable information for the identification and characterization of Scroside B. According to the research data, Scroside B exhibits the following mass spectrometric properties:
-
m/z value of 667.2247 for the [M-H]- ion
-
Molecular formula of C31H39O16 (with slight variation in hydrogen count in different references)
-
Characteristic fragmentation pattern showing loss of 180 amu
-
Fragment ion at m/z 487.1257 (17% relative abundance)
This mass spectrometric profile is diagnostic for Scroside B and facilitates its identification in complex plant extracts. In chromatographic analysis, Scroside B has been reported to have a retention time of 60.6 minutes under specific analytical conditions .
Research Findings
Comparative Studies
Scroside B has been studied alongside other phenylethanoid glycosides isolated from Picrorhiza scrophulariiflora. In one study, it was identified as one of six phenylethanoid glycosides isolated from the root of this plant . The other compounds identified in this study were:
-
2-(3,4-dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside
-
2-(3-hydroxy-4-methoxyphenyl)-ethyl-O-beta-D-glucopyranosyl (1-->3) beta-D-glucopyranoside
-
Scroside B
-
Hemiphroside A
-
Plantainoside D
Compounds 1, 2, 4, and 5 were reportedly isolated from this plant for the first time in that study, while compound 2 was described as being obtained from a natural source for the first time . This contextualizes Scroside B within the broader phytochemical profile of Picrorhiza scrophulariiflora.
Analytical Detection
The analytical detection of Scroside B in plant materials relies on chromatographic techniques coupled with mass spectrometry. In one analytical study, Scroside B was identified as compound 49 in a comprehensive analysis of plant constituents . The detection and identification were based on:
-
Chromatographic retention time (60.6 minutes)
-
Molecular formula determination through accurate mass measurement
-
Characteristic fragmentation pattern in mass spectrometry
This analytical approach allows for the reliable identification of Scroside B in complex plant extracts and facilitates quantitative analysis when appropriate standards are available.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume